![molecular formula C22H23N3O3S2 B3305283 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 922989-67-1](/img/structure/B3305283.png)
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Übersicht
Beschreibung
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. This compound belongs to the class of sulfonamide drugs and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves the inhibition of carbonic anhydrase IX (CAIX) and XII (CAXII) enzymes. These enzymes are overexpressed in cancer cells and play a crucial role in tumor growth and survival. By inhibiting these enzymes, this compound can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and physiological effects
Studies have shown that this compound can cause a decrease in tumor size and an increase in survival rate in animal models. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and diabetic retinopathy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments is its specificity towards CAIX and CAXII enzymes, making it a potent inhibitor. However, one limitation is its solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can explore its potential uses in other diseases such as osteoporosis and glaucoma. Studies can also investigate the use of this compound in combination with other drugs to enhance its efficacy. Furthermore, research can focus on improving its solubility and bioavailability for better clinical use.
In conclusion, this compound is a promising compound that has shown potential in the treatment of various diseases. Its specificity towards CAIX and CAXII enzymes makes it a potent inhibitor, and future research can explore its potential uses in other fields.
Wissenschaftliche Forschungsanwendungen
Scientific research has explored the potential uses of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in various fields. One such application is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-25(18-9-5-6-10-18)30(27,28)19-13-11-17(12-14-19)21(26)24-22-23-20(15-29-22)16-7-3-2-4-8-16/h2-4,7-8,11-15,18H,5-6,9-10H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVYXRBXKWPRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3305204.png)
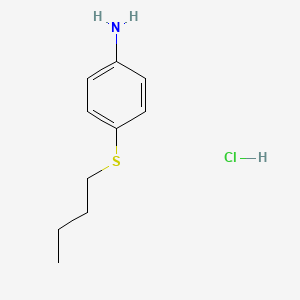
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B3305225.png)
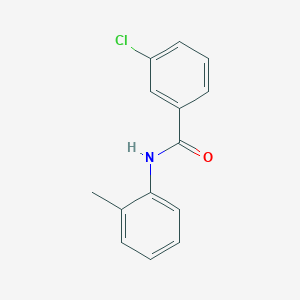
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3305240.png)
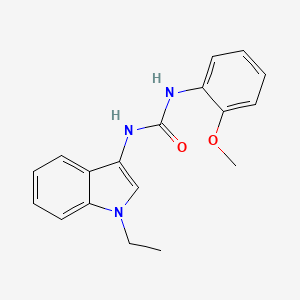
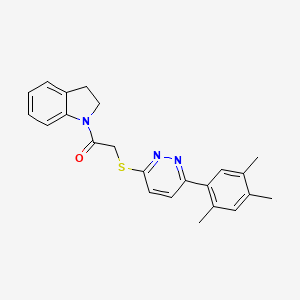
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3305268.png)
![6-acetyl-2-[2-(4-methoxybenzenesulfonyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3305271.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-phenylsulfanylbutanamide](/img/structure/B3305286.png)
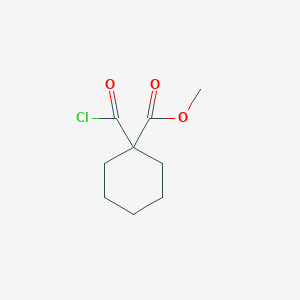
![L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl-](/img/structure/B3305301.png)
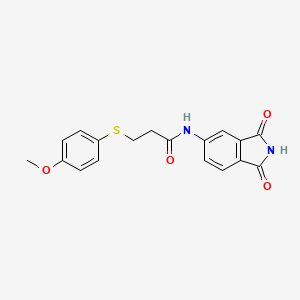
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)pyridazin-3-one](/img/structure/B3305317.png)